REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.CN([CH:9]=[O:10])C.[Br:11][C:12]1[NH:16][CH:15]=[C:14]([C:17]([O:19][CH3:20])=[O:18])[CH:13]=1.O>C(#N)C>[Br:11][C:12]1[NH:16][C:15]([CH:9]=[O:10])=[C:14]([C:17]([O:19][CH3:20])=[O:18])[CH:13]=1
|
Name
|
|
Quantity
|
581 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CN1)C(=O)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
the resulting solution was stirred under argon at 50° C. for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
aq. NaHCO3 (50 mL) and extracted with DCM (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification (silica gel, 0-30% EtOAc/hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N1)C=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.05 mmol | |
AMOUNT: MASS | 245 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |